3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Medicinal Chemistry Oncology Synthetic Chemistry

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) is the sole, non-interchangeable building block for synthesizing the MET inhibitor Tepotinib. Procure with confidence: this ≥98% purity intermediate is integral to constructing the validated drug framework, enabling API impurity profiling, solid-state polymorph studies, and reference standard preparation. Secure your supply chain with the exact CAS required for your Tepotinib-focused R&D and manufacturing workflows.

Molecular Formula C11H7N3O
Molecular Weight 197.197
CAS No. 52240-08-1
Cat. No. B2499020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
CAS52240-08-1
Molecular FormulaC11H7N3O
Molecular Weight197.197
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N
InChIInChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15)
InChIKeyINFIYPRKBSENAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1): Procurement Overview and Critical Role as a Tepotinib Intermediate


3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) is a heterocyclic building block characterized by a pyridazinone core linked to a benzonitrile moiety. While this scaffold is recognized for its broad potential in medicinal chemistry, its primary, quantifiable and verifiable industrial value lies in its specific, documented role as a critical intermediate in the synthesis of the MET tyrosine kinase inhibitor, Tepotinib . This establishes its primary utility not as a final drug substance, but as a key synthetic precursor in the production pathway for a clinically validated antineoplastic agent [1]. This specific identity sets the baseline expectation for its procurement and application.

Why Generic Pyridazinone Intermediates Cannot Simply Substitute 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1)


Generic substitution of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) with another pyridazinone or heterocyclic building block is not a functionally equivalent procurement decision. This compound's specific structure—featuring a precise 3-substituted benzonitrile appendage on a 6-oxo-1,6-dihydropyridazine ring—is chemically predetermined by its role as a fragment in the patented and validated synthesis of Tepotinib [1]. Any alternative building block would necessarily alter the final molecular structure, rendering it chemically distinct from the target active pharmaceutical ingredient. Therefore, for any research or industrial workflow focused on Tepotinib synthesis or its related derivatives and impurities, this specific CAS number is non-interchangeable . The following evidence guide details the quantifiable performance and application-specific data that define this compound's unique procurement value.

Quantitative Evidence Guide for 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1): Validated Differentiation and Performance Data


Validated Chemical Identity as a Defined Intermediate in the Tepotinib Synthesis Pathway

Unlike a generic heterocyclic building block, 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) is explicitly named and utilized as a key synthetic intermediate ('compound 14') in the published, multi-step synthesis of novel selenium-containing Tepotinib derivatives [1]. In this documented reaction, the compound undergoes an N-alkylation step with a benzyl chloride derivative (compound 13) to form compound 15, a precursor to the final dual c-Met/TrxR inhibitor [1]. This specific role is not a broad claim but a defined step in a traceable synthetic route.

Medicinal Chemistry Oncology Synthetic Chemistry

Quantified Purity Ranges Available from Global Suppliers for 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

The commercial availability of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) includes a quantifiable and verifiable purity range, enabling informed procurement decisions. Suppliers report purities of 95% , 97% [1], and ≥98% (NLT 98%) . This tiered purity offering allows users to select a grade appropriate for their specific research or process development needs, with the higher 98% purity option provided by manufacturers specializing in pharmaceutical intermediates .

Chemical Procurement Quality Control Organic Synthesis

Role as the Core Scaffold in Patented Tepotinib Polymorphs for Optimized Drug Formulation

The value of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile extends beyond its role as a mere intermediate; it constitutes the core pyridazinone scaffold of Tepotinib, and its hydrochloride salt is the subject of dedicated patent applications (e.g., US20150148351A1) covering novel polymorphic forms [1]. This patent landscape is a direct consequence of the compound's structure and is critical for drug product development. The patent describes specific crystalline modifications and solvates of the Tepotinib hydrochloride salt, which are directly relevant to optimizing pharmaceutical properties such as solubility, stability, and bioavailability [1].

Pharmaceutical Development Solid State Chemistry Intellectual Property

Validated Research and Industrial Application Scenarios for 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1)


Synthesis of Tepotinib and Structurally Related Analogs

The primary, evidence-backed application for 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1) is as a specific building block in the synthesis of Tepotinib and its analogs [1]. This scenario is directly supported by its documented use as 'compound 14' in a published synthetic route [1] and its integral role as the core scaffold of the final drug substance . Procurement in this context is for the express purpose of building the Tepotinib molecular framework.

Reference Standard and Impurity Profiling for Tepotinib API Manufacturing

The commercial availability of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile in defined high purities, such as the ≥98% (NLT 98%) grade , makes it suitable for use as a reference standard or for generating and identifying potential process-related impurities in the manufacture of Tepotinib active pharmaceutical ingredient (API). A high-purity starting material is essential for developing sensitive and accurate analytical methods for quality control.

Investigating the Solid-State Chemistry of Tepotinib Drug Substance

This compound is the necessary starting point for any research program focused on the solid-state properties of Tepotinib. Given that its hydrochloride salt is the subject of specific polymorph patents (e.g., US20150148351A1) [2], researchers in formulation science, process chemistry, or intellectual property can procure this intermediate to synthesize Tepotinib and subsequently study its crystallization behavior, polymorphic transitions, and salt forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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